6-Bromo-2-chloro-7-fluoroquinoline
Overview
Description
6-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic organic compound that belongs to the class of quinolines. It is a halogenated derivative of quinoline and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-Bromo-2-chloro-7-fluoroquinoline involves various synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride followed by treatment with Meldrum acid can yield the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-chloro-7-fluoroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromo, chloro, or fluoro) are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form various substituted quinolines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-chloro-7-fluoroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antibacterial and antiviral activities.
Medicine: It is being explored for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: The compound is used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-2-chloro-7-fluoroquinoline can be compared with other halogenated quinolines, such as:
6-Bromo-2-chloro-7-methylquinoline: This compound has similar halogen substitutions but with a methyl group instead of a fluoro group.
5,7-Difluoroquinoline: This compound has two fluoro groups and exhibits different reactivity and biological activity compared to this compound.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-chloro-7-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-9(11)13-8(5)4-7(6)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAINONUWSVHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-57-6 | |
Record name | 6-bromo-2-chloro-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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